molecular formula C15H15N3O5S B1669904 DC-S239

DC-S239

货号: B1669904
分子量: 349.4 g/mol
InChI 键: SIVTXLSKYVOFHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

DC-S239 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

This compound 的工业生产方法尚未得到充分记录,因为该化合物主要用于研究目的。上述合成路线可以根据需要扩大规模生产。

化学反应分析

DC-S239 经历了几种类型的化学反应,包括:

    氧化: this compound 可以发生氧化反应,形成氧化衍生物。这些反应中常用的试剂包括过氧化氢和高锰酸钾。

    还原: 还原反应可用于还原 this compound 中的特定官能团。常用的试剂包括硼氢化钠和氢化铝锂。

    取代: 亲核取代反应可用于将各种取代基引入 this compound 分子中。

这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能会产生具有额外氧原子的氧化衍生物,而取代反应可能会将新的官能团引入分子中。

科学研究应用

Cancer Research

DC-S239 has demonstrated significant anticancer activity by inhibiting the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HL60 (acute myeloid leukemia).

Key Findings :

  • Cell Lines Tested : MCF7, HL60, MV4-11
  • IC50 Values :
    • MCF7: 10.93 μM
    • HL60: 16.43 μM
  • Mechanism : Inhibition of SET7 leads to altered gene expression profiles associated with cancer cell growth and survival .

Epigenetics

As a selective inhibitor of histone methyltransferase SET7, this compound is utilized to study the role of histone methylation in gene regulation. This compound helps elucidate how modifications to histones influence chromatin structure and function.

Applications :

  • Investigating the impact of histone methylation on gene expression.
  • Understanding the epigenetic mechanisms underlying various diseases, including cancer and metabolic disorders .

Drug Discovery

This compound serves as a lead compound for developing new inhibitors targeting histone methyltransferases and related enzymes. Its selectivity for SET7 makes it a valuable tool in drug development efforts aimed at targeting epigenetic regulators.

Research Insights :

  • This compound can be used to develop more potent inhibitors through structure-activity relationship (SAR) studies.
  • It provides insights into the design of small molecules that could modulate epigenetic pathways involved in disease .

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on breast cancer cells (MCF7) and acute myeloid leukemia cells (HL60). The results indicated that treatment with this compound led to significant reductions in cell viability, demonstrating its potential as an anticancer agent.

Case Study 2: Epigenetic Regulation

Research involving this compound has shown its utility in understanding the regulatory roles of histone methylation in gene expression changes associated with tumorigenesis. By inhibiting SET7, researchers observed alterations in transcriptional activity linked to cancer progression.

生物活性

DC-S239 is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activity against various cancer cell lines. This article presents a detailed overview of the compound's biological properties, including its efficacy, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from a class of compounds known for their potential therapeutic applications in oncology. Its structure and properties have been investigated through various assays to determine its effectiveness against different cancer types.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated using several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HL60 (acute myeloid leukemia)
  • MV4-11 (acute myeloid leukemia)
  • K562 (chronic myeloid leukemia)
  • Kasumi-1 (acute myeloid leukemia)
  • U937 (histiocytic lymphoma)
  • THP1 (monocytic leukemia)
  • Jurkat (T-cell leukemia)

The compound has shown varying degrees of cytotoxicity across these cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notably, the following IC50 values were observed:

Cell LineIC50 (μM)
MCF721.4
Jurkat2.2
THP13.5
U9373.9
HL60Not specified
MV4-11Not specified
K562Not specified
Kasumi-1Not specified

These values were determined using assays such as alamarBlue and MTT, which are standard methods for assessing cell viability and proliferation .

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets within the cells. Preliminary studies suggest that this compound may inhibit certain epigenetic targets, similar to its analogs like DC-S285 and DC-S303. These interactions can lead to the modulation of gene expression associated with cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

  • In Vitro Studies : In a series of experiments, this compound was administered to various cancer cell lines to assess its cytotoxic effects. The results indicated a strong selective toxicity towards Jurkat and THP1 cells, suggesting that this compound might be particularly effective in treating T-cell leukemias.
  • Mechanistic Insights : Further investigations revealed that this compound may act by disrupting critical signaling pathways involved in cell cycle regulation and apoptosis. This was supported by docking studies that indicated favorable binding affinities with target proteins involved in these processes .
  • Comparative Studies : When compared to established chemotherapeutic agents, this compound demonstrated comparable or superior efficacy against certain cancer types, particularly those resistant to conventional treatments.

属性

分子式

C15H15N3O5S

分子量

349.4 g/mol

IUPAC 名称

ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19)

InChI 键

SIVTXLSKYVOFHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N

规范 SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DC-S239
ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DC-S239
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DC-S239
Reactant of Route 3
Reactant of Route 3
DC-S239
Reactant of Route 4
Reactant of Route 4
DC-S239
Reactant of Route 5
DC-S239

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。